B355252 is a novel small molecule belonging to the phenoxythiophene sulfonamide class of compounds. [, ] It has gained significant attention in scientific research due to its neuroprotective properties. [, , , , , , ] B355252 acts as a nerve growth factor (NGF) potentiator. [, , ]
Mechanism of Action
Modulation of Mitochondrial Dynamics: B355252 mitigates mitochondrial dysfunction induced by stressors like cobalt chloride and glutamate. [, ] It achieves this by influencing the balance between mitochondrial fission and fusion, critical processes in maintaining mitochondrial health. [, ] B355252 promotes mitochondrial fusion by increasing the expression of Mitofusin 2 (Mfn2). [] It also stabilizes mitochondrial fission by counteracting the changes in the expression of proteins like phosphorylated dynamin-related protein 1 (p-DRP1) and Fission protein 1 (FIS1) induced by cellular stress. []
Regulation of Autophagy: B355252 reduces excessive autophagy induced by cobalt chloride, as evident from its ability to decrease the conversion of LC3-I to LC3-II, a key marker of autophagy. []
Suppression of Neuroinflammation: B355252 demonstrates anti-inflammatory effects in the brain. [, ] It achieves this by suppressing the activation of microglia and astrocytes, key players in neuroinflammation. [] Furthermore, it reduces the levels of pro-inflammatory cytokines, including IL-1β, IL-18, and TNF-α, thereby mitigating the inflammatory cascade. [, ]
Inhibition of Pyroptosis: B355252 suppresses pyroptosis, a form of inflammatory cell death. [] It reduces the levels of critical pyroptotic markers, including TLR4, NLRP3, and caspase-1, which are involved in the activation of the inflammasome, a key component of the pyroptotic pathway. []
Activation of ERK3 Signaling Pathway: B355252 protects against glutamate-induced cytotoxicity by activating the ERK3 signaling pathway. [] Glutamate exposure decreases the levels of phosphorylated ERK3 (p-ERK3) and its downstream targets like MAPKAPK-5 and SRC-3, while increasing p-S6, an indicator of mTOR activation. [] Treatment with B355252 restores the levels of p-ERK3, MAPKAPK-5, and SRC-3 and reduces p-S6 levels, thereby conferring neuroprotection. []
Antioxidant Activity: B355252 protects neuronal cells against glutamate-induced oxidative stress. [, ] It achieves this by preventing the depletion of intracellular glutathione, a critical antioxidant molecule, and reducing the generation of reactive oxygen species (ROS). []
Applications
Cerebral Ischemia: In rodent models of cerebral ischemia, B355252 protects against neuronal loss, reduces infarct volume, and improves behavioral outcomes. [] These effects are attributed to its ability to reduce DNA damage, attenuate ROS production, inhibit neuronal apoptosis, and suppress neuroinflammation. []
Neuroinflammation: Studies demonstrate the anti-inflammatory effects of B355252 in the brain. [] This property suggests its potential application in conditions characterized by neuroinflammation, such as traumatic brain injury, multiple sclerosis, and Alzheimer's disease.
Related Compounds
Cobalt Chloride (CoCl2)
Compound Description: Cobalt chloride is a chemical compound frequently employed to induce a hypoxic environment in cellular and animal models. It mimics the conditions of cerebral ischemia, characterized by oxygen deprivation in the brain [, , ].
Relevance: Studies utilize cobalt chloride to induce neuronal damage, against which the protective effects of B355252 are evaluated. This compound serves as the damage-inducing agent in experiments designed to showcase the neuroprotective capabilities of B355252 [].
Glutamate
Compound Description: Glutamate is an excitatory neurotransmitter. At high concentrations, it can trigger neuronal cell death through a process known as excitotoxicity, a key event in various neurological conditions [, , , , ].
Relevance: Glutamate is used to induce neuronal cell death in experimental settings, similar to cobalt chloride, allowing researchers to investigate the neuroprotective effects of B355252 in the context of excitotoxicity. B355252 has been shown to protect neuronal cells from glutamate-induced death [, , , , ].
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a bacterial toxin that induces strong inflammatory responses. It is often used to stimulate inflammation in experimental models to study neuroinflammation and its related pathologies [].
Relevance: While not directly interacting with B355252, LPS serves as an inflammatory trigger in models where B355252's anti-inflammatory properties are being assessed. B355252 has demonstrated the ability to suppress inflammation induced by LPS in the brain [].
Compound Description: Nerve growth factor (NGF) is a neurotrophic factor essential for the survival and growth of specific neurons [].
Relevance: B355252 has been shown to potentiate the effects of NGF, suggesting a synergistic relationship between the two molecules in promoting neuronal survival and neurite outgrowth [].
B355227
Compound Description: B355227 is a chemical analogue of B355252, exhibiting similar neuroprotective properties in glutamate-induced oxidative injury models [].
Relevance: As a close structural analog of B355252, B355227 provides further evidence for the structure-activity relationship within this class of compounds. The shared protective effects against glutamate toxicity suggest that subtle structural modifications can be explored to potentially enhance the desired pharmacological properties of B355252 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ruxolitinib is one of the medications that was approved within the US in 2011 to treat high-risk or intermediate myelofibrosis, a type of myeloproliferative disorder that affects bone marrow, also known as polycythemia (PCV) when there's been an insufficient response to or intolerance to the hydroxyurea drug; as well as acute graft-versus-host disease that.
The biological function of Ruxolitinib
Ruxolitinib is a Janus kinase inhibitor. Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases for activating the signaling of specific cytokines and growth factor receptors. A JAK2 gene is a fusion variant, JAK2V617F, that causes uncontrolled activation of many cells, and growth factors are associated with myeloproliferative tumors (MPNs), which include polycythemia vera and essential thrombocythemia and primary myelofibrosis.
Ruxolitinib is an effective ATP mimetic that inhibits the activity of both JAK1 and JAK2 with IC50s of 2.7 and 4.5 nuM, respectively. It is less selective towards JAK3 (IC50 is 322 nM). It blocks the interleukin-6 (IL-6) activation (IC50 281 nM) and also the proliferation in JAK2V617F+ cells of Ba/F3 (IC50 is 127 nM). In the primary culture, it is found that ruxolitinib inhibits the progenitors of erythroid that form colonies of JAK2V617F+ polycythemia vera sufferers (IC50 is 67 nuM) in comparison to healthy donors (IC50 more than 400nM). In the mouse model of JAK2V617Fwith MPN (90 mg/kg), ruxolitinib decreased splenomegaly and the levels in the bloodstream of IL-6 and TNF-a eliminated neoplastic cell lines and prolonged the life span of patients.
Applications of Ruxolitinib
Ruxolitinib is an orally bioavailable Janus-associated Kinase (JAK) inhibitor with potential immunomodulating and antineoplastic effects.
Ruxolitinib is used to treat high-risk or intermediate myelofibrosis. This includes primary myelofibrosis as well as post-polycythemia myelofibrosis as well as post-essential myelofibrosis.
Ruxolitinib can also be employed to manage acute graft-versus-host illness (aGVHD) for patients treated with other drugs (e.g., steroids, for example) that didn't perform well.
Within the United States, ruxolitinib cream is recommended for the topical treatment of moderate to mild skin conditions such as vitiligo and atopic dermatitis.
Mechanism of action of Ruxolitinib
Ruxolitinib is a protein binder that inhibits the protein tyrosine kinases JAK1 and 2. This may result in a decrease in inflammation and inhibition of cell proliferative. JAK's STAT (signal activater and transducer transcription) pathway is crucial in activating various cytokines and growth factors. It is involved in cell growth, proliferation, hematopoiesis, and the immune system. JAK Kinases also can be elevated in myeloproliferative diseases and other cancers.
Chemical properties of Ruxolitinib
Ruxolitinib is a pyrazole substituted at position one by a 2-cyano-1-cyclopentyl methyl group and position three by a pyrrolo[2,3-d]pyrimidin-4-yl group. The phosphate salt is employed to treat patients with high-risk or intermediate myelofibrosis. This includes primary myelofibrosis, post-polycythemia myelofibrosis as well as post-essential myelofibrosis. It is an antineoplastic agent as well as an EC 2.7. 0.2 (non-specific protein-tyrosine kinase) inhibitor. This is a nitrile, a pyrrolopyrimidine, and a pyrazole.
AU 1421 is a K(+)-site-directed pyridine derivative which activates hydrolysis of the K(+)-sensitive phosphoenzyme of sarcoplasmic reticulum Ca(2+)-ATPase and inactivates that of K(+)-transporting ATPases.